molecular formula C12H15N3O B2425813 (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 875163-27-2

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2425813
CAS No.: 875163-27-2
M. Wt: 217.272
InChI Key: WIKNLIGHOXHKOK-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring a methanamine group linked to a methoxyphenyl ring and a 1-methyl-1H-imidazol-2-yl group, suggests potential as a versatile building block or intermediate. The 1-methylimidazole moiety is a common pharmacophore found in molecules with various biological activities, while the methoxyphenyl group can influence electronic properties and binding affinity. Researchers may explore its utility as a precursor in the synthesis of more complex molecules. Although specific research on this exact methanamine derivative is not widely published, a closely related ketone analog, (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS# 62366-14-7), has been identified as a substrate in catalytic studies, such as asymmetric transfer hydrogenation reactions . This indicates that the structural class has relevance in the development of catalytic methods and chiral synthesis. The primary value of this compound likely lies in its application as a synthetic intermediate for the preparation of potential pharmaceuticals, ligands for metal catalysts, or other functional materials. Its mechanism of action in any specific application would be highly dependent on the final target molecule and the research context. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-5-3-4-6-10(9)16-2/h3-8,11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKNLIGHOXHKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of 2-methoxybenzaldehyde and 1-methyl-1H-imidazol-2-amine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). A catalytic amount of acetic acid is often added to facilitate imine formation. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) selectively converts the imine to the desired amine while preserving other functional groups.

Key Parameters:

  • Molar Ratio: 1:1 aldehyde-to-amine ratio minimizes side products.
  • Temperature: Room temperature (20–25°C) for 12–24 hours.
  • Yield: 65–78% after purification via silica gel chromatography.

Advantages and Limitations

Reductive amination avoids over-alkylation issues common in direct alkylation methods. However, the requirement for moisture-free conditions and the toxicity of NaBH3CN pose challenges for large-scale production.

Condensation Reactions with Modified Imidazole Precursors

Alternative routes utilize pre-functionalized imidazole derivatives to streamline synthesis. For example, 1-methyl-1H-imidazole-2-carbaldehyde can react with 2-methoxyphenylmagnesium bromide in a Grignard reaction, followed by amination.

Stepwise Synthesis Protocol

  • Grignard Addition:
    • React 1-methyl-1H-imidazole-2-carbaldehyde with 2-methoxyphenylmagnesium bromide in dry THF at −78°C.
    • Quench with ammonium chloride to yield the secondary alcohol intermediate.
  • Oxidation and Amination:
    • Oxidize the alcohol to a ketone using pyridinium chlorochromate (PCC) .
    • Convert the ketone to the amine via a Leuckart reaction with ammonium formate at 150°C.

Optimization Data:

Step Reagent Yield (%) Purity (%)
Grignard Addition THF, −78°C 82 90
Oxidation PCC, CH2Cl2 75 88
Leuckart Reaction NH4HCO2, 150°C 68 85

N-Alkylation of Imidazole Derivatives

N-Alkylation offers a direct route to introduce the methyl group onto the imidazole ring before coupling with the methoxyphenyl moiety.

Methylation of Imidazole

  • Base-Mediated Alkylation:
    • Treat 1H-imidazol-2-amine with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF).
    • Heat at 60°C for 6 hours to yield 1-methyl-1H-imidazol-2-amine .
  • Coupling with 2-Methoxyphenyl Group:
    • React the methylated imidazole with 2-methoxybenzyl bromide using triethylamine as a base.
    • Purify via recrystallization from ethanol/water.

Critical Considerations:

  • Excess methyl iodide leads to quaternary ammonium salts, reducing yield.
  • DMF as a solvent enhances reactivity but complicates removal during purification.

Multi-Step Synthesis via Nitrobenzene Intermediates

A novel approach reported in recent literature involves nitrobenzene as a solvent and reactant, enabling high-temperature coupling reactions.

Reaction Sequence

  • Formation of Quinoline Intermediate:
    • Heat 1-methylbenzene-1,2-diamine with 6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline in nitrobenzene at 120°C for 22 hours.
  • Suzuki-Miyaura Cross-Coupling:
    • Use 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline with 2-methoxyphenylboronic acid in the presence of Pd(dppf)Cl2 .

Performance Metrics:

  • Overall Yield: 58% over three steps.
  • Purity: >95% after column chromatography.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 65–78 90–95 Moderate High
Condensation 68–75 85–88 Low Moderate
N-Alkylation 70–82 88–90 High Low
Multi-Step Synthesis 58 95 Low Very High

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions due to its amine and aromatic groups. For example:

  • Imine Formation : Reacts with aldehydes to form Schiff bases under acidic or neutral conditions. This reaction is critical for synthesizing larger heterocyclic frameworks .

  • Cyclization : When treated with carbonyl compounds (e.g., ketones), it undergoes cyclization to form fused imidazole derivatives, as observed in analogous structures .

Nucleophilic Substitution Reactions

The methanamine group acts as a nucleophile in substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines. For example:

     2 methoxyphenyl 1 methylimidazol 2 yl methanamine+R XR NH methanamine derivative +HX\text{ 2 methoxyphenyl 1 methylimidazol 2 yl methanamine}+\text{R X}\rightarrow \text{R NH methanamine derivative }+\text{HX}

    This reaction typically proceeds in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

Metal-Catalyzed Coupling Reactions

The imidazole ring facilitates coordination with transition metals, enabling cross-coupling reactions:

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts, enhancing structural diversity .

  • Suzuki Coupling : Limited reactivity observed due to steric hindrance from the methoxyphenyl group, but feasible with electron-deficient boronic acids .

Acid/Base-Mediated Reactions

  • Protonation : The imidazole nitrogen (pKa ~6.9) protonates in acidic conditions, forming water-soluble salts (e.g., dihydrochloride derivatives) .

  • Deprotonation : Reacts with strong bases (e.g., NaH) to generate nucleophilic intermediates for further functionalization .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeConditionsProductsYieldReferences
Imine FormationAldehyde, EtOH, RT, 2hSchiff base60–75%
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°CN-Benzyl derivative85%
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°CArylaminated imidazole45–60%
Protonation (HCl)HCl (g), MeOH, 0°CDihydrochloride saltQuant.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and NH₃ .

  • Light Sensitivity : Prolonged UV exposure induces ring-opening reactions, necessitating storage in amber vials .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine. For instance, derivatives of imidazole have shown promising results in inhibiting cancer cell proliferation. A study indicated that modifications in the imidazole structure can significantly enhance the cytotoxic activity against various cancer cell lines . The presence of the methoxy group may also influence the compound's interaction with biological targets, potentially increasing its efficacy.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of imidazole derivatives. Research has demonstrated that certain compounds within this class exhibit significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways . The (2-methoxyphenyl) moiety may contribute to this activity by enhancing lipophilicity and cellular uptake.

Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in synthetic organic chemistry. It can undergo various reactions, including Suzuki coupling and other cross-coupling reactions, to form more complex heterocycles . For example, it has been utilized in synthesizing 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, showcasing its utility in constructing novel structures with potential pharmacological activities .

Fluorescent Materials

The fluorescent properties of some derivatives containing the imidazole ring have been studied for applications in materials science. The incorporation of (2-methoxyphenyl) can enhance fluorescence efficiency, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and sensors . The tunability of their optical properties through structural modifications provides a pathway for developing advanced materials.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityInvestigated the cytotoxic effects of imidazole derivativesCompounds exhibited significant inhibition of cancer cell proliferation
Antimicrobial Activity AssessmentEvaluated the effectiveness against bacterial strainsCertain derivatives showed enhanced antimicrobial properties
Synthesis MethodologyDeveloped new synthetic routes using Suzuki couplingSuccessfully synthesized complex heterocycles from simple precursors

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-methoxyphenyl)(1H-imidazol-2-yl)methanamine: Lacks the methyl group on the imidazole ring.

    (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)ethanamine: Has an ethanamine backbone instead of methanamine.

    (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)propanamine: Has a propanamine backbone instead of methanamine.

Uniqueness

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl group and the methyl-imidazolyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyphenyl group and an imidazole moiety, both of which are known to influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The methoxyphenyl group enhances lipophilicity, facilitating membrane permeability and target interaction. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and other pathological processes.
  • Receptor Modulation : It can act as a ligand for various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving platinum(II) complexes derived from this compound demonstrated significant cytotoxic effects on cancer cell lines, such as NCI-H460 lung cancer cells. The effective concentration (EC50) values ranged from 0.115 mM to 1.1 mM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial and Antifungal Activity

The compound has also been evaluated for antimicrobial and antifungal properties. Preliminary studies suggest that it exhibits activity against various pathogens, although detailed mechanisms remain to be fully elucidated. The presence of the imidazole ring is believed to contribute to its bioactivity by interacting with microbial enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(2-methoxyphenyl)(1H-imidazol-2-yl)methanamineLacks the methyl group on the imidazole ringPotentially different binding affinities
(2-methoxyphenyl)(1-methyl-1H-indol-2-yl)methanamineIndole ring instead of an imidazole ringDifferent biological activities due to structural variance
(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamineSimilar methoxyphenyl groupExplored for different pharmacological effects

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of specific functional groups in determining pharmacological profiles.

Case Studies

One notable case study involved the synthesis and characterization of platinum complexes incorporating (1-methyl-1H-imidazol-2-yl)methanamine derivatives. These complexes exhibited enhanced cytotoxicity against lung cancer cells and were shown to induce DNA damage through interaction with nuclear DNA . These findings suggest that modifying the imidazole component can significantly affect therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted imidazole precursor (e.g., 1-methyl-1H-imidazole-2-carbaldehyde) with a 2-methoxyphenyl Grignard reagent or via reductive amination using sodium cyanoborohydride (NaBH3CN) . Key steps include optimizing reaction time (12-24 hours) and temperature (60-80°C) in polar aprotic solvents like dimethylformamide (DMF) . Yield optimization may require iterative adjustment of stoichiometry and purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, particularly if chiral centers are present .

Q. What stability considerations are critical during storage and handling?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) and moisture. Stability tests (TGA/DSC) under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodology :

  • Orthogonal Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and IR spectroscopy to validate functional groups.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • Dynamic NMR : Assess rotational barriers of methoxy or imidazole groups if splitting patterns suggest conformational exchange .

Q. What experimental strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity (DMF vs. THF), reaction time, and catalyst type .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions (e.g., imidazole ring decomposition) .
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for reductive amination steps to enhance efficiency .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antifungal Assays : Microdilution assays (CLSI M38) against Candida albicans or Aspergillus fumigatus, with MIC values compared to fluconazole .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50 values and selectivity indices .
  • Membrane Interaction Studies : Fluorescence anisotropy using DPH-labeled liposomes to evaluate disruption of fungal membrane integrity .

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